Boc-Phe(2-Me)-OH

Catalog No.
S755969
CAS No.
114873-05-1
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(2-Me)-OH

CAS Number

114873-05-1

Product Name

Boc-Phe(2-Me)-OH

IUPAC Name

(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

PCGOCPOJLMLJAR-LBPRGKRZSA-N

SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

114873-05-1;Boc-Phe(2-Me)-OH;Boc-L-2-Methylphenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoicacid;Boc-2-methyl-L-phenylalanine;BOC-L-2-Methylphe;BOC-L-2-ME-PHE-OH;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoicacid;Boc-D-2-Methylphenylalanine;(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid;Boc-L-phe(2-me)-OH;AC1MC50P;BOC-O-ME-L-PHE-OH;Boc-2-Methy-L-Phenylalanine;14998_ALDRICH;SCHEMBL873556;14998_FLUKA;CTK8C5092;MolPort-001-758-360;PCGOCPOJLMLJAR-LBPRGKRZSA-N;BOC-2'-METHYLPHENYLALANINE;139558-50-2;ZINC2567261;ANW-74097;CB-744

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis

Boc-L-2-MePhe is a valuable building block in solid-phase peptide synthesis (SPPS) ScienceDirect. SPPS is a technique for creating peptides (short chains of amino acids) and even proteins in a laboratory setting. The "Boc" group (tert-butyloxycarbonyl) protects the amino acid's N-terminus during peptide chain assembly, allowing for the controlled addition of other amino acids. Once the peptide sequence is complete, the Boc group is removed, revealing the functional peptide.

Protein Structure and Function Studies

By incorporating Boc-L-2-MePhe into specific locations of a protein's structure, researchers can investigate the role of those positions in protein folding, function, and interactions with other molecules Wiley Online Library: . The methyl group (Me) on Boc-L-2-MePhe introduces a subtle change in the amino acid's side chain, which can affect how the protein folds and interacts with its environment. Studying these effects helps researchers understand how proteins work at a molecular level.

Drug Discovery

Boc-L-2-MePhe can be used to create novel peptide-based drugs Journal of Medicinal Chemistry: . By incorporating Boc-L-2-MePhe into peptide sequences that target specific biological processes, researchers can develop potential drugs with new mechanisms of action. The ability to modify the amino acid structure using Boc-L-2-MePhe allows for the creation of a diverse range of peptide drug candidates.

Boc-Phe(2-Me)-OH, chemically known as N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl substituent at the ortho position of the phenyl ring. The molecular formula for Boc-Phe(2-Me)-OH is C15_{15}H21_{21}N O4_{4}, with a molecular weight of approximately 279.34 g/mol. The compound is widely utilized in peptide synthesis and has significant applications across various fields such as organic chemistry, biochemistry, and medicinal chemistry .

While detailed safety information might not be widely available, Boc-L-Leu likely shares some hazards common to organic compounds. Here are some general considerations:

  • Potential skin and eye irritant: Organic compounds can irritate upon contact with skin and eyes. Standard laboratory safety practices like wearing gloves and eye protection are recommended.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided. Fume hoods should be used when handling Boc-L-Leu.

  • Amidation: The compound can react with amines to form amides, facilitated by coupling reagents like carbodiimides (e.g., EDC or DCC). This reaction is crucial in peptide synthesis, where Boc-Phe(2-Me)-OH can be coupled with other amino acids to form peptides.
  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), yielding the free amine form of 2-methyl-L-phenylalanine. This step is essential for activating the amino acid for further reactions .

Boc-Phe(2-Me)-OH exhibits biological relevance primarily through its role as a building block in peptide synthesis. As a derivative of phenylalanine, it is involved in biochemical pathways similar to those of its parent amino acid. Phenylalanine serves as a precursor to tyrosine, which is further converted into important neurotransmitters such as dopamine, norepinephrine, and epinephrine. Additionally, Boc-Phe(2-Me)-OH has been shown to form self-assembled nanostructures like nanospheres and nanotubes, indicating potential applications in drug delivery systems and nanotechnology .

The synthesis of Boc-Phe(2-Me)-OH can be achieved through several methodologies:

  • Protection of Amino Group: A common method involves the protection of the amino group of 2-methyl-L-phenylalanine using di-tert-butyl dicarbonate (Boc2_{2}O) in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature .
  • Industrial Production: For larger-scale production, automated peptide synthesizers are often employed. These systems optimize reaction conditions to enhance yield and purity while minimizing side reactions.

Boc-Phe(2-Me)-OH is utilized extensively in:

  • Peptide Synthesis: It serves as a key intermediate for synthesizing peptides that may exhibit specific biological activities or therapeutic properties.
  • Nanotechnology: Its ability to form self-assembled structures makes it valuable for developing nanocarriers for drug delivery and other biomedical applications .

Research on Boc-Phe(2-Me)-OH indicates that its unique structure affects its interactions with various biological targets. The methyl group at the ortho position may influence enzyme activity and receptor binding compared to other phenylalanine derivatives. Studies have shown that modifications to amino acids can significantly alter their pharmacological profiles, making Boc-Phe(2-Me)-OH an interesting compound for further investigation in drug design and development .

Boc-Phe(2-Me)-OH shares structural similarities with several compounds:

Compound NameStructure DescriptionUnique Features
Boc-Phe-OHN-tert-butoxycarbonyl-L-phenylalanineLacks methyl group at ortho position
Boc-Trp-OHN-tert-butoxycarbonyl-L-tryptophanDifferent aromatic side chain
Boc-Tyr-OHN-tert-butoxycarbonyl-L-tyrosineHydroxyl group on aromatic ring
Boc-Leu-OHN-tert-butoxycarbonyl-L-leucineAliphatic side chain

Uniqueness

The presence of the methyl group on the phenylalanine side chain distinguishes Boc-Phe(2-Me)-OH from its analogs. This modification can enhance hydrophobic interactions and alter reactivity profiles, making it particularly useful in designing peptides with specific properties or functions. Its ability to form unique structures also contributes to its value in research and application .

XLogP3

2.9

Wikipedia

Boc-2-methyl-L-phenylalanine

Dates

Modify: 2023-08-15

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